3-Ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide
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Overview
Description
3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide is a chemical compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of ethylamine with a dithiane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a simpler hydrocarbon structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dithiane ring plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
1,3-Dithiane: Another dithiane derivative with similar reactivity but different structural properties.
2-Ethyl-1,3-dithiane: A closely related compound with a different substitution pattern.
Uniqueness: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide is unique due to its specific substitution pattern and the presence of a hydroxy group, which imparts distinct chemical and biological properties compared to other dithiane derivatives .
Properties
Molecular Formula |
C7H14N2OS2 |
---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide |
InChI |
InChI=1S/C7H14N2OS2/c1-2-5-6(7(8)9-10)12-4-3-11-5/h5-6,10H,2-4H2,1H3,(H2,8,9) |
InChI Key |
TVTRYISVKYAXPD-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1C(SCCS1)/C(=N/O)/N |
Canonical SMILES |
CCC1C(SCCS1)C(=NO)N |
Origin of Product |
United States |
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